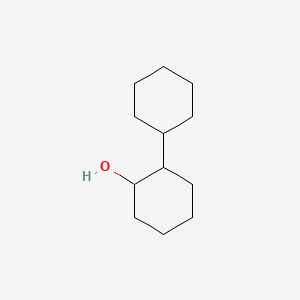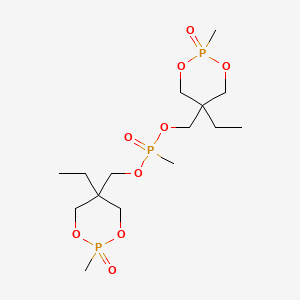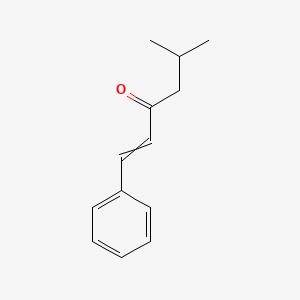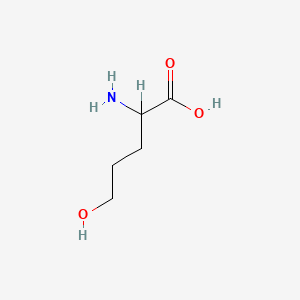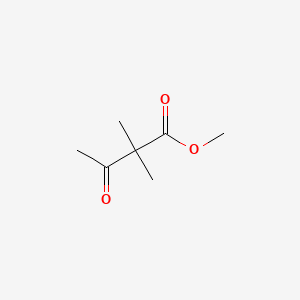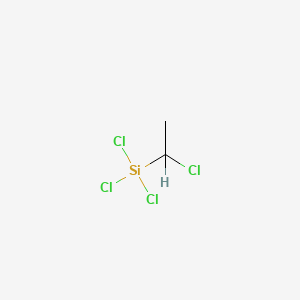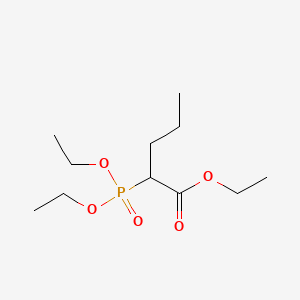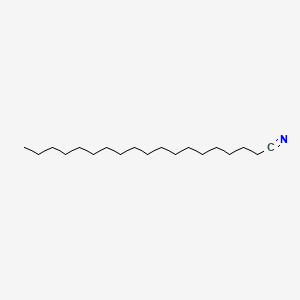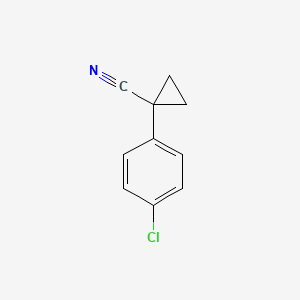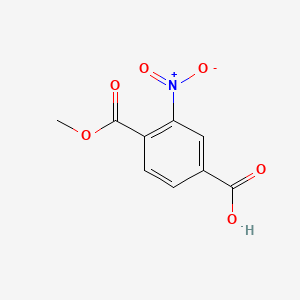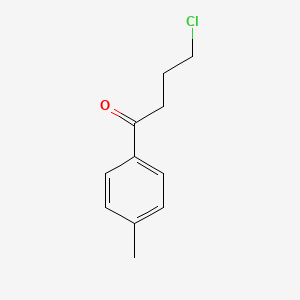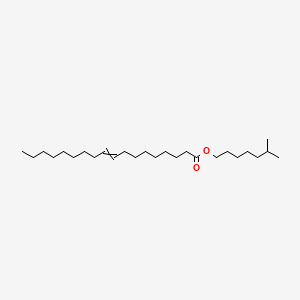
9-Octadecenoic acid (9Z)-, isooctyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a colorless to pale yellow liquid with a molecular formula of C26H50O2 and a molecular weight of 394.684 g/mol. This compound is primarily used in various industrial applications, including as an emulsifier, lubricant, and in the production of cosmetics and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing 9-Octadecenoic acid (9Z)-, isooctyl ester is through the esterification of oleic acid with isooctyl alcohol. This reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Enzymatic Esterification: Another method involves using lipase enzymes to catalyze the esterification reaction at milder conditions, which can be more environmentally friendly and produce fewer by-products.
Industrial Production Methods: In industrial settings, the esterification reaction is often carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality. The reaction mixture is then purified through distillation to remove excess alcohol and unreacted acid, yielding the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroperoxides and epoxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid components.
Hydrolysis: Hydrolysis of the ester can be achieved using strong acids or bases, resulting in the formation of oleic acid and isooctyl alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, or metal catalysts (e.g., palladium) under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and carboxylic acids.
Reduction: Oleic acid and isooctyl alcohol.
Hydrolysis: Oleic acid and isooctyl alcohol.
科学的研究の応用
9-Octadecenoic acid (9Z)-, isooctyl ester has various scientific research applications, including:
Chemistry: Used as a model compound in studying esterification reactions and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Employed as an emulsifier in cosmetics, lubricants, and food products.
作用機序
The mechanism by which 9-Octadecenoic acid (9Z)-, isooctyl ester exerts its effects involves its interaction with cell membranes and lipid bilayers. The ester can integrate into cell membranes, affecting membrane fluidity and permeability. It may also act as a precursor for bioactive lipids that participate in signaling pathways.
Molecular Targets and Pathways Involved:
Cell Membranes: Modulates membrane properties and interactions with membrane-bound proteins.
Signaling Pathways: Involved in lipid signaling pathways that regulate cellular processes such as inflammation and apoptosis.
類似化合物との比較
Oleic Acid Methyl Ester: Derived from oleic acid and methanol.
Stearic Acid Esters: Derived from stearic acid and various alcohols.
Palmitic Acid Esters: Derived from palmitic acid and alcohols.
特性
CAS番号 |
26761-50-2 |
|---|---|
分子式 |
C26H50O2 |
分子量 |
394.7 g/mol |
IUPAC名 |
6-methylheptyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |
InChIキー |
SAUIGQBKPDQYHL-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCC(C)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C |
Key on ui other cas no. |
26761-50-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


